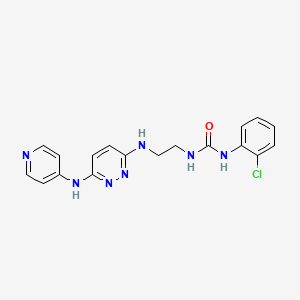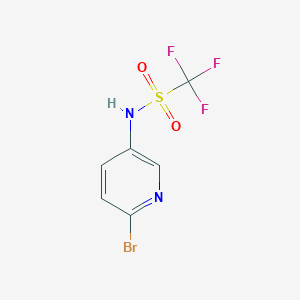![molecular formula C25H18FN5O2S3 B2801103 2-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide CAS No. 690644-67-8](/img/structure/B2801103.png)
2-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide” is a chemical compound with a linear formula of C25H22FN3O3S2 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its linear formula C25H22FN3O3S2 . Further analysis would require more specific data or a detailed study.Aplicaciones Científicas De Investigación
Glutaminase Inhibition
Research indicates that analogs of the compound, particularly those related to bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), serve as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). This inhibition has significant implications for cancer therapy, as GLS plays a crucial role in cancer cell metabolism. Structural-activity relationship (SAR) studies have led to the synthesis of analogs with similar potency to BPTES but with improved drug-like properties, including better aqueous solubility. Such advancements have demonstrated potential in attenuating the growth of human lymphoma cells in vitro and in mouse xenograft models, indicating their therapeutic potential against cancer (Shukla et al., 2012).
Anticancer Activity
Novel synthetic strategies have been employed to create hybrid molecules combining different pharmacophores, such as pyrazoline and 1,3,4-thiadiazole, with the aim of discovering new anticancer agents. These efforts have led to compounds demonstrating significant in vitro anticancer activity across various cancer cell lines. The synthesis approach, often termed "pharmacophore hybridization," is a cost-effective method for producing drug-like small molecules with potential therapeutic benefits in cancer treatment. The structural confirmation of these compounds through NMR and LC-MS spectra, alongside their demonstrated anticancer efficacy in preliminary screenings, underscores their potential as leads for further drug development efforts (Yushyn et al., 2022).
Anti-Inflammatory Activity
The synthesis and evaluation of derivatives of the compound for anti-inflammatory activity have also been explored. Specific derivatives synthesized by reacting pyrazole with various substituted acetamides have shown promising results. Among the synthesized compounds, certain derivatives exhibited significant anti-inflammatory activity, with others showing moderate activity. This research suggests the potential of these compounds in the development of new anti-inflammatory medications (Sunder et al., 2013).
Antimicrobial and Antitumor Applications
Further research into the compound and its analogs has revealed antimicrobial and antitumor properties. Novel derivatives have been synthesized and tested for their ability to inhibit the growth of various bacteria and fungi, as well as their potential to act as antitumor agents against different cancer cell lines. This broad spectrum of biological activity highlights the versatility of the compound and related analogs as a basis for developing new therapeutic agents (Baviskar et al., 2013).
Propiedades
IUPAC Name |
2-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN5O2S3/c1-2-12-31-23(33)20-18(15-8-10-17(26)11-9-15)13-34-22(20)29-25(31)35-14-19(32)27-24-28-21(36-30-24)16-6-4-3-5-7-16/h2-11,13H,1,12,14H2,(H,27,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWWTFPZMACJEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=NSC(=N3)C4=CC=CC=C4)SC=C2C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN5O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Fluorosulfonyloxy-5-[2-(oxolan-2-yl)propan-2-ylcarbamoyl]pyridine](/img/structure/B2801021.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2801022.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2801023.png)

![1-ethyl-6-(3-methoxybenzyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2801028.png)
![(Z)-3-chloro-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2801029.png)
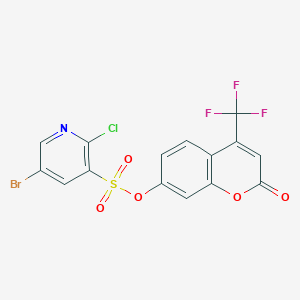
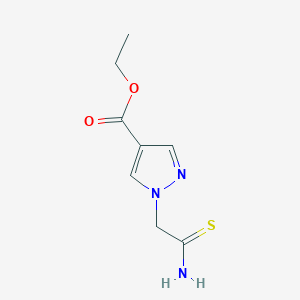
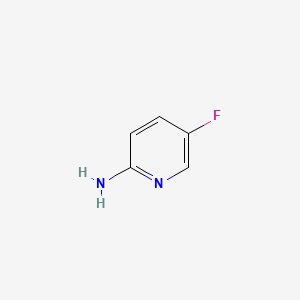
![2-[[(5Z)-4-(4-fluorophenyl)-5-indol-3-ylidene-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2801035.png)
